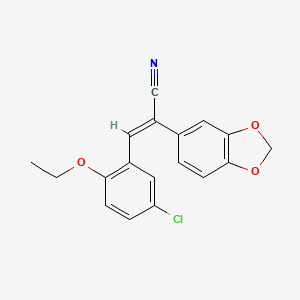
(2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile: is an organic compound that belongs to the class of nitriles It features a complex structure with a benzodioxole ring and a chloro-ethoxyphenyl group, connected by a propenenitrile chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Chloro-ethoxyphenyl Group: The chloro-ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 5-chloro-2-ethoxybenzene and an appropriate alkylating agent.
Formation of the Propenenitrile Chain: The final step involves the condensation of the benzodioxole and chloro-ethoxyphenyl intermediates with acrylonitrile under basic conditions to form the propenenitrile chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-ethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
科学研究应用
Chemistry
In chemistry, (2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
作用机制
The mechanism of action of (2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2E)-2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-enenitrile
- (2E)-2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enenitrile
- (2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile lies in its specific combination of functional groups and structural features. The presence of both the benzodioxole ring and the chloro-ethoxyphenyl group provides distinct chemical properties and reactivity patterns, setting it apart from similar compounds.
属性
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-21-16-6-4-15(19)8-13(16)7-14(10-20)12-3-5-17-18(9-12)23-11-22-17/h3-9H,2,11H2,1H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOFTNKCLTVKND-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5846446.png)
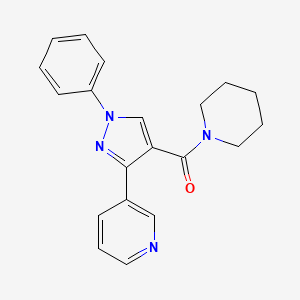
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-nitrophenyl)methanone](/img/structure/B5846470.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B5846483.png)
![ethyl (5-cyano-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridin-6-yl)imidoformate](/img/structure/B5846498.png)

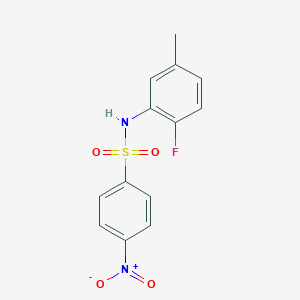
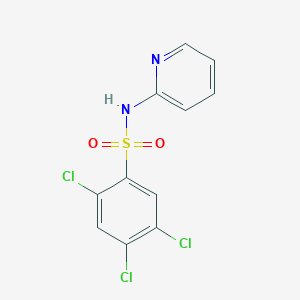
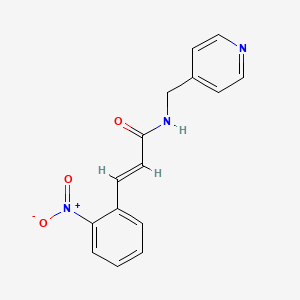
![(3,4-dimethylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5846538.png)
![Ethyl 4-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B5846547.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5846551.png)
![N~1~-(2,4-DIMETHYLPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5846557.png)
![2-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinazolin-4-amine](/img/structure/B5846571.png)
